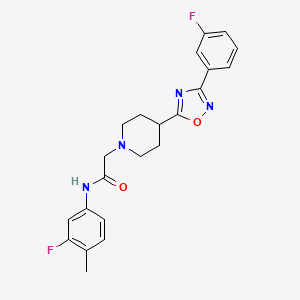
4-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives typically involves strategic reactions to introduce the benzenesulfonamide moiety into the tetrahydroisoquinoline scaffold. Notably, reactions of N-benzylpyridinium or N-benzylisoquinolinium ylides with ethyl 3-fluoro-3-(fluoroalkyl)acrylates yield fluoroalkyl-substituted pyrrolo[2,1-a]isoquinoline derivatives, which are closely related to the target compound and can be synthesized through 1,3-dipolar cycloaddition followed by an oxidative aromatization process (Peng & Zhu, 2001).
Molecular Structure Analysis
The structural analysis of similar compounds, like fluoroalkyl-substituted pyrrolo[2,1-a]isoquinoline derivatives, demonstrates the importance of X-ray diffraction in fully characterizing these molecules. The detailed structural characterization enables the identification of key molecular interactions and conformational preferences, which are essential for understanding the chemical behavior and reactivity of the compound (Peng & Zhu, 2001).
Chemical Reactions and Properties
The chemical reactivity of tetrahydroisoquinoline derivatives is significantly influenced by the functional groups attached to the scaffold. For instance, the introduction of a benzenesulfonamide moiety can lead to novel interactions and reactivities, such as increased potential for 1,3-dipolar cycloadditions and specific aromatization processes. These reactions are pivotal for expanding the utility of these compounds in synthetic and medicinal chemistry contexts (Peng & Zhu, 2001).
Applications De Recherche Scientifique
Fluorophores for Biological Applications
Novel fluorophores similar to 4-fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide have been synthesized for bioimaging and fluorescence studies. The synthesis of these fluorophores and their application in labeling oligodeoxyribonucleotides for fluorescence signals and hybridization affinity enhancement demonstrates their potential in biological research and diagnostic applications (Singh & Singh, 2007).
Medicinal Chemistry and Molecular Interactions
In the field of medicinal chemistry, the structural analogs of this compound have been studied for their interactions with human carbonic anhydrases. These studies reveal how modifications in the molecule can enhance selectivity and inhibition potency towards specific isoforms of carbonic anhydrases, which is crucial for designing drugs with targeted therapeutic effects (Bruno et al., 2017).
Novel Synthetic Methods
Research into new synthetic methodologies has led to the development of diverse tetrahydro-diepoxybenzo[de]isoquinoline derivatives. These compounds, synthesized through innovative methods, are examined for their potential in forming new materials and chemical entities. The studies include detailed analysis of molecular interactions, showcasing the versatility of sulfonamide derivatives in facilitating the synthesis of complex organic structures (Grudova et al., 2020).
Pharmacological Applications
Sulfonamide derivatives, similar to this compound, have been explored for their pharmacological potential. For instance, tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety have been identified as potent and selective agonists for human beta3 adrenergic receptors. These findings underscore the compound's relevance in developing new therapeutic agents (Parmee et al., 2000).
Propriétés
IUPAC Name |
4-fluoro-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-13(2)19(23)22-10-9-14-3-6-17(11-15(14)12-22)21-26(24,25)18-7-4-16(20)5-8-18/h3-8,11,13,21H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJZEXJOANKKFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,6-dimethylphenyl)ethanediamide](/img/structure/B2494147.png)
![2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2494150.png)
![5,6-dimethyl-3-(pyridin-2-ylmethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2494151.png)
![2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide](/img/structure/B2494152.png)


![2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-(trifluoromethyl)benzyl)acetamide](/img/structure/B2494158.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2494160.png)
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[(4-methylphenyl)methyl]urea](/img/structure/B2494161.png)
![4-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethoxy]-N-[4-(2-oxoazetidin-1-yl)phenyl]benzamide](/img/structure/B2494162.png)
![7-Bromo-5-phenyltetrazolo[1,5-a]quinazoline](/img/structure/B2494164.png)
![2-(4-chlorophenoxy)-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2494165.png)
